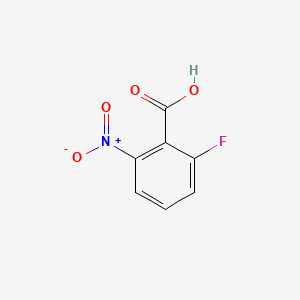

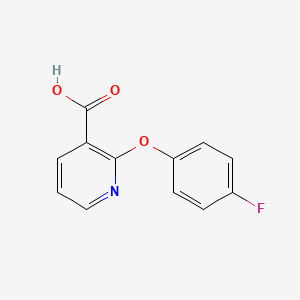

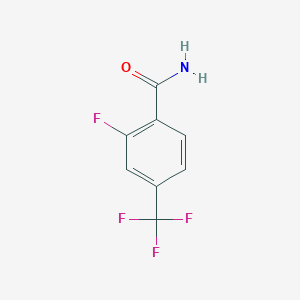

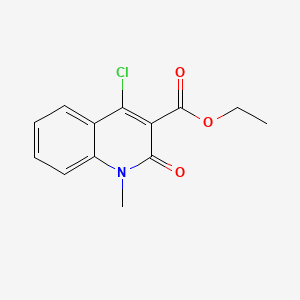

![molecular formula C8H17NO3 B1297784 4-[2-(2-Hydroxyethoxy)ethyl]morpholine CAS No. 3603-45-0](/img/structure/B1297784.png)

4-[2-(2-Hydroxyethoxy)ethyl]morpholine

描述

The compound 4-[2-(2-Hydroxyethoxy)ethyl]morpholine is a derivative of morpholine, which is a heterocyclic amine with a ring structure composed of oxygen, nitrogen, and carbon atoms. Morpholine derivatives are known for their diverse biological activities and are often used in medicinal chemistry as building blocks for the synthesis of pharmacologically active molecules .

Synthesis Analysis

The synthesis of morpholine derivatives typically involves the reaction of 2-aminoethanol with various ketones or aldehydes to form an intermediate hydroxyaminoketone, which spontaneously cyclizes to form the tetrahydro-1,4-oxazine ring characteristic of morpholines . For example, the synthesis of 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine involves the reaction of 1,3,4 oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride . Similarly, 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride is synthesized from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine . These methods highlight the versatility of morpholine synthesis, allowing for the introduction of various functional groups to the morpholine core.

Molecular Structure Analysis

The molecular structure of morpholine derivatives can be characterized using techniques such as NMR, IR, and Mass spectral studies, and in some cases, confirmed by single crystal X-ray diffraction studies . The morpholine ring typically adopts a chair conformation, which can influence the overall geometry and properties of the molecule . The inclusion of different substituents on the morpholine ring can lead to variations in the molecular structure, which can be crucial for the biological activity of these compounds.

Chemical Reactions Analysis

Morpholine derivatives can undergo various chemical reactions, including cyclization, reduction, and acidification . They can also form inclusion complexes with cyclodextrins, which can be studied using NMR spectroscopy . The reactivity of the morpholine ring allows for further functionalization and the formation of complex structures, such as the oligomerization reaction between 4-(1-ethyl-1-propenyl)morpholine and benzylideneanilines to form hexahydro-4-aza-s-indacene derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives, such as ionization constants and partition coefficients, can be determined and related to their structure and activity . These properties are important for understanding the pharmacokinetics and pharmacodynamics of the compounds. For instance, the ability of certain morpholine derivatives to act as squalene synthase inhibitors or to release nitric oxide can be linked to their chemical structure and properties .

科学研究应用

Organometallic Chemistry and Complexation

The chemical compound 4-[2-(2-Hydroxyethoxy)ethyl]morpholine has been investigated for its potential in organometallic chemistry, particularly in the synthesis and complexation with palladium(II) and mercury(II). A study presented the first tellurated derivatives of morpholine, resulting from reactions under specific conditions, and explored their coordination through tellurium in the formation of palladium and mercury complexes. This research highlights the structural characteristics and potential applications of these complexes in organometallic chemistry (Singh et al., 2000).

Crystal Structure and Biological Activity

Another study focused on the synthesis, characterization, and biological activity of a morpholine derivative with potential antibacterial and antioxidant properties. Through single crystal X-ray diffraction, the structure was confirmed, and the compound showed remarkable anti-tuberculosis activity. This work suggests the utility of morpholine derivatives in developing new antibacterial agents with specific structural features (Mamatha S.V et al., 2019).

Antioxidative and Anti-inflammatory Properties

Research on red seaweed Gracilaria opuntia led to the isolation of a novel morpholine alkaloid with significant antioxidative and anti-inflammatory properties. This discovery underscores the potential of morpholine derivatives sourced from natural products in pharmaceutical applications, particularly in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Hydrogel Formation and Metal Ion Sequestration

A study on the development of polycarbonate hydrogels functionalized with morpholine groups demonstrated their effectiveness in pH-responsive behaviors and heavy metal ion sequestration. These findings indicate the potential of morpholine-functionalized materials in environmental and water treatment applications, particularly in the removal and recovery of heavy metal ions from aqueous solutions (Kawalec et al., 2013).

Supramolecular Chemistry

The structural study of inclusion complexes of a morpholine derivative with cyclodextrins provided insights into the formation and stability of these complexes. This research contributes to the understanding of supramolecular chemistry involving morpholine derivatives, with potential applications in drug delivery systems and molecular recognition processes (Seilkhanov et al., 2015).

安全和危害

“4-[2-(2-Hydroxyethoxy)ethyl]morpholine” is classified under the GHS07 hazard class . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, ensuring adequate ventilation, and obtaining special instructions before use .

属性

IUPAC Name |

2-(2-morpholin-4-ylethoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3/c10-4-8-12-7-3-9-1-5-11-6-2-9/h10H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLIMWOGCOCPQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332519 | |

| Record name | 2-(2-morpholinoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(2-Hydroxyethoxy)ethyl]morpholine | |

CAS RN |

3603-45-0 | |

| Record name | 2-(2-morpholinoethoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。